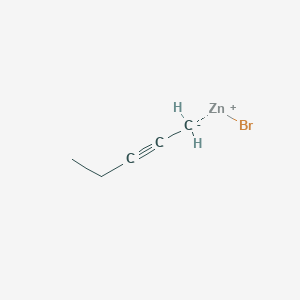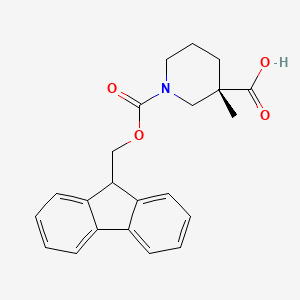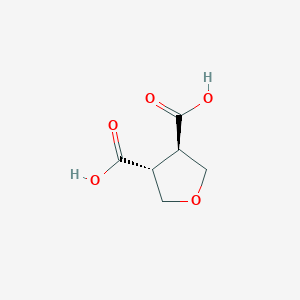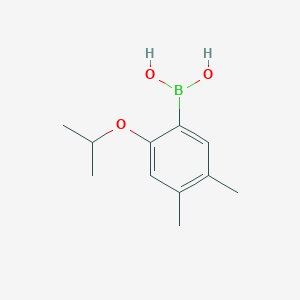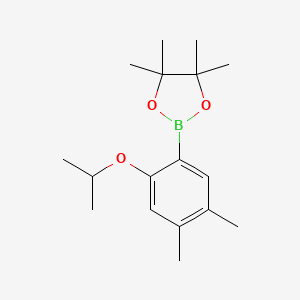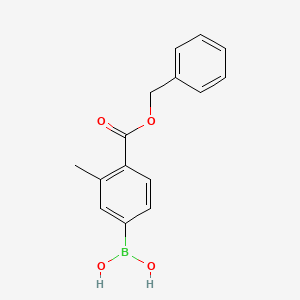
2,3-Difluoro-6-isopropoxyphenylboronic acid
Vue d'ensemble
Description
2,3-Difluoro-6-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BF2O3 . It has a molecular weight of 215.99 . This compound is a boronic acid derivative, which are often used as reagents in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-6-isopropoxyphenylboronic acid consists of a phenyl ring with two fluorine atoms and an isopropoxy group attached. The boronic acid group is also attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including 2,3-Difluoro-6-isopropoxyphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . Another potential reaction involving boronic acids is the catalytic protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
2,3-Difluoro-6-isopropoxyphenylboronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling (SM) reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry. This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for synthesizing complex organic molecules .
Protodeboronation Reactions
In the field of protodeboronation , this compound can be used to remove the boron group from molecules, which is a critical step in many synthetic pathways. This process is essential for the preparation of pharmaceuticals and natural products .
Development of GABAA Receptor Modulators
The boronic acid derivative is used as a reactant for the preparation of allosteric modulators of GABAA receptors . These modulators are important for the potential treatment of neurological disorders such as epilepsy, anxiety, and insomnia .
Inhibitors of Checkpoint Kinase Wee1
Another application is in the development of inhibitors for the checkpoint kinase Wee1 , which plays a significant role in the cell cycle. Inhibitors of Wee1 have implications in cancer therapy, as they can prevent the growth of cancer cells .
Organic Synthesis Building Blocks
This compound serves as a building block in organic synthesis , particularly in transformations that convert the boron moiety into various functional groups. These transformations are crucial for the synthesis of diverse organic compounds with specific properties .
Homologation Reactions
Homologation reactions: involve the lengthening of carbon chains in organic molecules2,3-Difluoro-6-isopropoxyphenylboronic acid can be utilized in such reactions to create new carbon-carbon bonds, expanding the toolkit for organic synthesis .
Radical-Polar Crossover Reactions
The compound is also involved in radical-polar crossover reactions , which are a type of chemical reaction where a radical intermediate undergoes a polar reaction. This is a versatile strategy for constructing complex molecules .
Asymmetric Hydroboration
Lastly, it can be used in asymmetric hydroboration reactions, a method that allows for the introduction of boron into organic compounds with high enantioselectivity. This is particularly useful in the synthesis of chiral molecules, which are important in the pharmaceutical industry .
Mécanisme D'action
Target of Action
The primary target of 2,3-Difluoro-6-isopropoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound donates the organyl group (the “R” group, or rest of the molecule) to the palladium (II) complex . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds, making 2,3-Difluoro-6-isopropoxyphenylboronic acid a valuable reagent in organic chemistry .
Action Environment
The action of 2,3-Difluoro-6-isopropoxyphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions, which contribute to the compound’s efficacy . The compound is also generally environmentally benign, which enhances its stability .
Orientations Futures
The future directions of research involving 2,3-Difluoro-6-isopropoxyphenylboronic acid and other boronic acids are likely to continue focusing on their use in organic synthesis, particularly in carbon-carbon bond forming reactions like the Suzuki-Miyaura coupling . Additionally, the development of new synthesis methods for boronic acids and their derivatives is a potential area of future research .
Propriétés
IUPAC Name |
(2,3-difluoro-6-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(11)9(12)8(7)10(13)14/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMPKVJAQZVPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236581 | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-isopropoxyphenylboronic acid | |
CAS RN |
2121511-47-3 | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




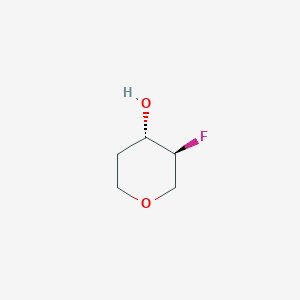
![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)
